Carbidopa-d5 is a deuterated form of Carbidopa, a medication primarily used in the treatment of Parkinson's disease. Carbidopa functions by inhibiting the enzyme aromatic L-amino acid decarboxylase, which prevents the conversion of Levodopa to dopamine outside the brain, thereby increasing the availability of Levodopa to cross the blood-brain barrier. The deuterated variant, Carbidopa-d5, is utilized in various scientific applications, particularly in pharmacokinetic studies and metabolic research.
Carbidopa-d5 is synthesized from Carbidopa through methods that incorporate deuterium atoms into the molecular structure. It belongs to the class of compounds known as amino acids and derivatives, specifically classified as a decarboxylase inhibitor. This compound is produced for research purposes and is not typically available as a commercial pharmaceutical product.
The synthesis of Carbidopa-d5 commonly involves catalytic hydrogenation of Carbidopa in the presence of deuterium gas. This process typically requires:
Industrial production may employ high-pressure reactors and continuous flow systems to enhance efficiency and consistency in deuterium incorporation. Quality control measures are implemented to ensure product purity and isotopic enrichment.
Carbidopa-d5 participates in various chemical reactions, including:
The major products formed depend on the specific reagents and conditions used during these reactions.
Carbidopa-d5 acts similarly to Carbidopa by inhibiting aromatic L-amino acid decarboxylase. This inhibition increases the availability of Levodopa for conversion into dopamine within the brain, thus enhancing its therapeutic effects in alleviating symptoms associated with Parkinson's disease. The mechanism highlights its role in pharmacodynamics and pharmacokinetics studies, particularly in understanding drug metabolism and efficacy.
Carbidopa-d5 exhibits distinct physical properties due to the incorporation of deuterium. Key properties include:
These properties are essential for its application in scientific research, particularly in chromatography and mass spectrometry analyses.
Carbidopa-d5 has several applications across various fields:
Carbidopa-d5 (CAS 1185134-76-2) is a stable isotope-labeled analog of the aromatic amino acid decarboxylase inhibitor carbidopa. Its molecular formula is C10H9D5N2O4, with a molecular weight of 231.26 g/mol [2] [4] [5]. Deuterium atoms replace five hydrogen atoms at specific sites: three deuterons at the methyl group (–CD3) and two at the benzylic positions (CαH2 → CαD2) [6]. This targeted substitution minimizes alterations to the compound’s chemical behavior while introducing a mass shift sufficient for detection via mass spectrometry (MS). The precise labeling pattern is confirmed by its SMILES notation: [2H]C([2H])([2H])C(NN)(C(=O)O)C([2H])([2H])c1ccc(O)c(O)c1
[5] [9].
Table 1: Deuterium Substitution Sites in Carbidopa-d5
Position | Atomic Group | Number of Deuterium Atoms |
---|---|---|
Methyl group | –CD3 | 3 |
Benzylic carbon | –CD2 | 2 |
Total | 5 |
Carbidopa contains one chiral center at the α-carbon bearing the hydrazino and methyl groups. Commercial Carbidopa-d5 is typically supplied as the racemic mixture (D,L-carbidopa-d5), denoted as "(Rac)-" in chemical nomenclature [3] [7] [9]. The chiral center remains unaffected by deuterium substitution, retaining the same (S) or (R) configurations as unlabeled carbidopa. However, the racemic form implies equal parts of both enantiomers, which may influence receptor binding or enzyme inhibition kinetics in biochemical studies. This is critical when using Carbidopa-d5 as an internal standard for enantioselective analyses, as deuterium labeling does not alter the stereogenic environment [7] [8].
Carbidopa-d5 shares core physicochemical properties with its non-deuterated counterpart but exhibits nuanced differences due to isotopic effects:
Table 2: Key Physicochemical Properties of Carbidopa-d5
Property | Value/Description | Notes |
---|---|---|
Molecular weight | 231.26 g/mol | Exact mass: 231.1267 Da [5] |
Storage temperature | –20°C | Long-term storage [5] [9] |
Sensitivity | Light, oxygen | Due to catechol structure |
Key functional groups | Hydrazino, catechol, carboxylic acid | Governs reactivity |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: